8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is a derivative of daunorubicin, an anthracycline antibiotic primarily used in cancer therapy. This compound is notable for its structural modifications that enhance its pharmacological properties while retaining the core functionalities of daunorubicin. The compound's chemical formula is and it has a molecular weight of approximately 525.96 g/mol .
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate can be sourced from various chemical suppliers and pharmaceutical companies specializing in reference standards and research chemicals. It is available for purchase through platforms like LGC Standards and BOC Sciences, which provide detailed specifications and purity information .
This compound is classified as an anthracycline antibiotic. It falls under the broader category of anticancer agents, specifically utilized in the treatment of hematological malignancies such as leukemia and lymphoma. Its classification is supported by its mechanism of action, which involves interference with DNA replication and transcription processes in rapidly dividing cells .
The synthesis of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate typically involves multi-step organic reactions starting from daunorubicin or its derivatives. The key steps include:
The synthesis may employ various reagents and conditions, including:
The molecular structure of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate features a tetracyclic ring system characteristic of anthracyclines, with specific functional groups that enhance its biological activity. The carboxylic acid group at the 8-position is critical for its interaction with biological targets.
Key structural data includes:
The compound participates in several chemical reactions relevant to its pharmacological activity, including:
Understanding these reactions is crucial for optimizing formulations and predicting interactions within biological systems. The stability of the compound under physiological conditions is also an important consideration during drug development .
The mechanism of action of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate involves:
These actions result in apoptosis (programmed cell death) in cancer cells, making it effective against various malignancies .
Relevant data can be found in chemical databases such as PubChem and specialized pharmaceutical references .
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate has several applications:
Its role in advancing cancer treatment strategies underscores its significance in both clinical and research settings .
The compound exhibits defined stoichiometry with variable hydration states. Its base molecular formula is C₂₆H₂₇NO₁₁·HCl·xH₂O, where x represents the variable water molecules in the hydrate complex. The anhydrous form has a precise molecular weight of 565.96 g/mol [1] [6]. The hydrated form’s weight fluctuates with water content, calculated as 529.50 (free acid) + 36.46 (HCl) + x(18.02) [5]. This variability impacts analytical characterization and solubility profiles.
Table 1: Molecular Weight Distribution
Component | Formula Segment | Molecular Weight (g/mol) |
---|---|---|
Anhydrous core | C₂₆H₂₇NO₁₁·HCl | 565.96 |
Free acid base | C₂₆H₂₇NO₁₁ | 529.50 |
Hydrochloride moiety | HCl | 36.46 |
Hydrate component (per H₂O) | H₂O | 18.02 |
The systematic IUPAC name delineates its stereochemical complexity:(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-2-carboxylic acid hydrochloride hydrate [1] [4]. The name specifies four chiral centers:
The stereochemistry governs biological interactions, particularly DNA intercalation and topoisomerase II inhibition. The canonical SMILES string further confirms spatial arrangement:O=C1C2=C(C(O)=C([C@@H](O[C@H]3C[C@H](N)[C@H](O)[C@H](C)O3)C[C@@](C(O)=O)(O)C4)C4=C2O)C(C5=C1C=CC=C5OC)=O.Cl
[3] [4].
Table 2: Stereochemical Identifiers
Identifier Type | Code |
---|---|
InChI | InChI=1S/C26H27NO11.ClH/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31;/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34);1H/t9-,12-,14-,15-,20+,26-;/m0./s1 |
InChIKey | HUXYGCZFLAONTF-BBIPQCLFSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl |
The hydrate component significantly alters physicochemical behavior. Water molecules integrate into the crystal lattice via hydrogen bonding with carboxylic acid, hydroxyl, and protonated amine groups [5]. This hydration stabilizes the solid state but necessitates stringent storage conditions: -20°C under inert atmosphere to prevent dehydration or degradation [1] [6]. Key properties include:
Hydrate stability is hygroscopic, indicating sensitivity to ambient humidity during handling [5].
This derivative diverges from classical anthracyclines through a critical C-8 modification: replacement of the acetyl group with a carboxylic acid moiety [3] [8]. Contrasts with common analogs include:
Table 3: Structural Comparison with Key Anthracyclines
Feature | Daunorubicin | Doxorubicin | 8-Desacetyl-8-carboxy Derivative |
---|---|---|---|
C-8 Substituent | -COCH₃ (acetyl) | -COCH₃ (acetyl) | -COOH (carboxylic acid) |
C-9 Side Chain | -CH₃ | -CH₂OH | -CH₃ |
Molecular Weight | 527.52 g/mol (free base) | 543.52 g/mol (free base) | 565.96 g/mol (HCl salt, anhydrous) |
Hydrophilicity | Moderate | High | Enhanced due to ionizable -COOH |
The C-8 carboxylation increases polarity, potentially reducing cell membrane permeability but enhancing solubility relative to daunorubicin [3] [8]. Unlike doxorubicin’s C-14 hydroxylation (which augments topoisomerase II inhibition), this compound’s primary modification may alter DNA-binding kinetics or metabolite formation [3]. The intact aminosugar (daunosamine) moiety preserves affinity for nucleic acids, though steric effects from the carboxyl group warrant further study [3] [6].
Comprehensive Compound Nomenclature
Table 4: Synonymous Identifiers
Designation Type | Name |
---|---|
Systematic Name | (2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid hydrochloride hydrate |
Common Synonyms | NSC 235816 Hydrate; (2S-cis)-4-[(3-Amino-2,3,6-trideoxy-α-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic acid hydrochloride hydrate |
CAS Registry | 58199-96-5 (anhydrous); 69429-21-6 (free base) |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3